Methyl 10-(4-acetylphenyl)undecanoate
Description
Methyl 10-(4-acetylphenyl)undecanoate is a fatty acid ester featuring a phenyl group substituted with an acetyl moiety at the para position, attached to the tenth carbon of an undecanoate methyl ester backbone. These compounds are typically synthesized via Friedel–Crafts alkylation or esterification reactions, with their stability and isomer distribution influenced by reaction conditions such as temperature and time . The acetylphenyl group likely enhances aromatic interactions and modifies solubility and reactivity compared to simpler aliphatic esters.
Properties
CAS No. |
6268-59-3 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 10-(4-acetylphenyl)undecanoate |
InChI |
InChI=1S/C20H30O3/c1-16(18-12-14-19(15-13-18)17(2)21)10-8-6-4-5-7-9-11-20(22)23-3/h12-16H,4-11H2,1-3H3 |
InChI Key |
YFSXQBFADGXLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCC(=O)OC)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-(4-acetylphenyl)undecanoate typically involves the esterification of 10-(4-acetylphenyl)undecanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-(4-acetylphenyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 10-(4-carboxyphenyl)undecanoic acid.
Reduction: Formation of 10-(4-hydroxyphenyl)undecanoate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 10-(4-acetylphenyl)undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of Methyl 10-(4-acetylphenyl)undecanoate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl ring provides a hydrophobic surface that can interact with various proteins and enzymes, potentially modulating their function.
Comparison with Similar Compounds
Methyl Phenylundecanoate Isomers
Methyl phenylundecanoate isomers, such as methyl 6-phenylundecanoate and methyl 9-phenylundecanoate, are formed via carbocation rearrangements during Friedel–Crafts alkylation. These isomers exhibit competitive abundance shifts depending on reaction parameters. For instance, at higher temperatures, carbocation migration becomes more active, favoring methyl undecanoate isomers (e.g., methyl 9-methylundecanoate) over phenyl-substituted variants .
Methyl Undecanoate
Methyl undecanoate (C₁₂H₂₄O₂, CAS 1731-86-8) is a straight-chain ester used extensively as a reference standard in food and chemical analyses . Unlike the acetylphenyl derivative, it lacks aromatic substituents, resulting in lower polarity and higher volatility. Its physical properties include a density of 0.872 g/cm³ and storage requirements at 0–6°C .
Ethyl 10-(4-Iodophenyl)undecanoate
The iodine substituent may enhance UV activity, making it suitable for analytical applications, though its synthesis likely requires specialized reagents (e.g., iodobenzene derivatives) .
Methyl 2-(4-Methoxyphenyl)undecanoate
With a methoxy group at the para position (CAS 62425-31-4), this compound shares structural similarities but differs in electronic effects. The electron-donating methoxy group may increase solubility in polar solvents compared to the electron-withdrawing acetyl group in Methyl 10-(4-acetylphenyl)undecanoate .
Functional Derivatives
Methyl 10-((4-(Benzyloxy)phenyl)amino)decanoate (11b)
This amino-substituted derivative (35% yield) is synthesized via NaBH₄ reduction and features a benzyloxy-protected aromatic amine.
Ethyl 10-Undecenoate
Ethyl 10-undecenoate (C₁₃H₂₄O₂) contains an unsaturated carbon chain, offering reactivity for hydrogenation or polymerization. Its physical properties include a molecular weight of 212.33 and solubility in ethanol, making it suitable for flavor and fragrance industries .
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